Erlotinib

Description

Properties

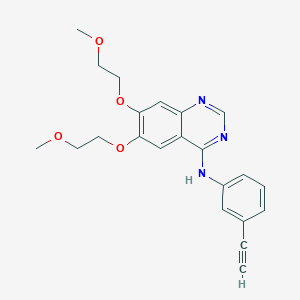

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKJLRGGTJKAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046454 | |

| Record name | Erlotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erlotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2), 8.91e-03 g/L | |

| Record name | Erlotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erlotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

183321-74-6 | |

| Record name | Erlotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183321-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erlotinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erlotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erlotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T82NDH7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erlotinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erlotinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Erlotinib's Mechanism of Action in EGFR-Mutant Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of erlotinib, a pivotal first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in cancer cells harboring activating EGFR mutations. We will delve into its direct interaction with the EGFR, the subsequent blockade of critical downstream signaling pathways, and the ultimate cellular consequences. This document also includes detailed experimental protocols, quantitative data from key studies, and visual representations of the relevant biological and experimental processes.

Core Mechanism: Competitive Inhibition of the EGFR Tyrosine Kinase

Erlotinib is a small-molecule, reversible inhibitor of the EGFR tyrosine kinase.[1][2] Its primary mechanism of action is to compete with adenosine triphosphate (ATP) for the binding pocket within the intracellular tyrosine kinase domain of the EGFR.[1][3] By occupying this site, erlotinib prevents the autophosphorylation of tyrosine residues on the receptor, which is a critical step for its activation.[1][4] This inhibition effectively blocks the initiation of downstream signaling cascades that drive tumor cell proliferation and survival.[4][5]

Activating mutations in the EGFR gene, most commonly in-frame deletions in exon 19 or the L858R point mutation in exon 21, lead to a state of "oncogene addiction."[6][7] These mutations result in a constitutively active EGFR kinase, making the cancer cells highly dependent on its signaling for their growth and survival.[7] Erlotinib shows significantly higher binding affinity and inhibitory potency against these mutant forms of EGFR compared to the wild-type receptor, which accounts for its clinical efficacy in this specific patient population.[1][8] While initially thought to bind only the active conformation of the EGFR kinase domain, further studies have shown that erlotinib can bind to both the active and inactive conformations.[9][10]

Inhibition of Downstream Signaling Pathways

The blockade of EGFR autophosphorylation by erlotinib leads to the shutdown of major downstream signaling pathways crucial for cancer cell biology.[11]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.[12] Inhibition of EGFR prevents the recruitment of adaptor proteins like GRB2, which in turn blocks the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[5][12] The inactivation of the MAPK pathway leads to an upregulation of cell cycle inhibitors, resulting in cell cycle arrest.[5]

-

PI3K/AKT/mTOR Pathway: This pathway is central to promoting cell survival, growth, and proliferation while inhibiting apoptosis.[13][14] By blocking EGFR, erlotinib prevents the activation of Phosphatidylinositol 3-kinase (PI3K), which subsequently blocks the phosphorylation and activation of AKT.[15] Deactivated AKT can no longer suppress pro-apoptotic proteins, thus promoting programmed cell death.[16]

-

JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription pathway is also activated by EGFR and is involved in cell survival and proliferation. Erlotinib treatment has been shown to decrease the phosphorylation and activation of STAT3, a key mediator in this pathway.[17][18]

Cellular Consequences of Erlotinib Action

The inhibition of these critical signaling pathways culminates in two primary anti-cancer effects in EGFR-mutant cells:

-

Cell Cycle Arrest: By blocking the MAPK pathway, erlotinib causes the cell to halt its progression through the cell cycle, typically inducing an arrest in the G1 phase.[19] This prevents the cancer cells from dividing and proliferating.

-

Induction of Apoptosis: Erlotinib triggers programmed cell death through multiple mechanisms. A key event is the upregulation of the pro-apoptotic BH3-only protein BIM (BCL2L11).[19] Inhibition of the ERK and AKT pathways prevents the degradation of BIM, allowing it to accumulate and initiate the mitochondrial (intrinsic) pathway of apoptosis.[19] This involves the activation of BAX and BAK, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[20] In certain contexts, such as 3D cell cultures, erlotinib has also been shown to induce apoptosis through an autophagy-TRAIL-JNK pathway.[21][22][23]

Quantitative Data

The sensitivity of cancer cells to erlotinib is quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%. Clinical efficacy is measured by metrics such as response rate and survival.

Table 1: In Vitro Sensitivity of NSCLC Cell Lines to Erlotinib (IC50 Values)

| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Reference(s) |

| Sensitive | |||

| PC-9 | Exon 19 Deletion | 7 - 30 | [24][25] |

| HCC827 | Exon 19 Deletion | ~22 | [26] |

| H3255 | L858R | 12 | [24] |

| Resistant | |||

| H1650 | Exon 19 Deletion, PTEN loss | Relatively Resistant | [27] |

| H1975 | L858R, T790M | > 10,000 | [7][24] |

| A549 | Wild-Type | Resistant | |

| HCC827ER | Exon 19 Deletion (Erlotinib-Resistant) | ~197 | [26] |

Table 2: Clinical Efficacy of Erlotinib in EGFR-Mutant NSCLC (First-Line Therapy)

| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference(s) |

| OPTIMAL | Erlotinib | 83% | 13.1 | N/A |

| EURTAC | Erlotinib | 58% | 9.7 | N/A |

| BR.21 (Sub-analysis) | Erlotinib (2nd/3rd line) | 8.9% (overall) | 2.2 (overall) | [28] |

| RELAY | Erlotinib + Placebo | N/A | 12.4 | [29] |

Note: Data for OPTIMAL and EURTAC trials are widely cited historical benchmarks for first-line TKI therapy. More recent trials often use newer generation TKIs.

Detailed Experimental Protocols

5.1. Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 of erlotinib in cancer cell lines.

-

Cell Seeding: Plate cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of erlotinib in culture medium. Replace the existing medium with the erlotinib-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability against the log of the erlotinib concentration. Use non-linear regression to calculate the IC50 value.

5.2. Western Blotting for Protein Phosphorylation

This protocol is used to assess the effect of erlotinib on the phosphorylation status of EGFR and its downstream targets.

-

Cell Treatment & Lysis: Grow cells to 70-80% confluency. Treat with erlotinib (e.g., 100 nM) or DMSO for a specified time (e.g., 6 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.[21]

5.3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the extent of apoptosis induced by erlotinib.

-

Cell Treatment: Seed cells and treat with erlotinib (e.g., 1 µM) or DMSO for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Mechanisms of Resistance to Erlotinib

Despite initial efficacy, most patients eventually develop resistance. Understanding these mechanisms is critical for developing next-generation therapies.

-

Secondary EGFR Mutations: The most common mechanism is the acquisition of a "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[11][30] This mutation increases the receptor's affinity for ATP, reducing the ability of erlotinib to bind effectively.[1]

-

Bypass Track Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR. A primary example is the amplification of the MET oncogene, which activates PI3K/AKT signaling independently of EGFR.[11] Another identified mechanism involves the activation of the integrin β1/Src/Akt signaling pathway.[30]

-

Loss of Tumor Suppressors: The loss of the PTEN tumor suppressor gene can lead to constitutive activation of the PI3K/AKT pathway, rendering the cells resistant to the effects of EGFR inhibition alone.[7][16][27]

Conclusion

Erlotinib exerts its potent anti-tumor effects in EGFR-mutant cancer cells by competitively inhibiting the receptor's tyrosine kinase activity. This targeted action leads to a comprehensive shutdown of crucial downstream signaling pathways like MAPK and PI3K/AKT, ultimately resulting in cell cycle arrest and the induction of apoptosis. While its efficacy is well-established, the development of resistance through mechanisms such as the T790M mutation and bypass pathway activation highlights the ongoing need for advanced therapeutic strategies in the management of EGFR-driven cancers.

References

- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Erlotinib induces mitochondrial-mediated apoptosis in human H3255 non-small-cell lung cancer cells with epidermal growth factor receptorL858R mutation through mitochondrial oxidative phosphorylation-dependent activation of BAX and BAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ar.iiarjournals.org [ar.iiarjournals.org]

- 22. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]

- 23. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. [Molecular mechanism of erlotinib resistance in epidermal growth factor receptor mutant non-small cell lung cancer cell line H1650] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 29. RELAY: Final Overall Survival for Erlotinib Plus Ramucirumab or Placebo in Untreated, EGFR-Mutated Metastatic NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of Erlotinib Hydrochloride: A Technical Guide

Introduction

Erlotinib hydrochloride, marketed under the brand name Tarceva®, is a cornerstone in the field of targeted cancer therapy.[1][2] Developed by OSI Pharmaceuticals, Genentech, and Roche, it is a potent and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of Erlotinib, tailored for researchers, scientists, and professionals in drug development. Erlotinib has received FDA approval for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[4][5][6]

Discovery and Development Timeline

Erlotinib was discovered in the early 1990s as a selective inhibitor of EGFR.[7] Its development marked a significant step forward in personalized medicine, targeting specific molecular drivers of cancer.

-

Early 1990s: Discovery of Erlotinib as a potent EGFR inhibitor.[7]

-

Preclinical Studies: Extensive in vitro and in vivo studies demonstrated Erlotinib's activity against various human tumor cells, including NSCLC, pancreatic, colorectal, and head and neck cancers.[8][9] These studies established a strong rationale for clinical investigation.[8][9]

-

Phase I Trials: Early clinical trials established the safety profile and recommended dose of Erlotinib, showing encouraging antitumor activity in patients with various solid tumors.[10]

-

Phase II Trials: Monotherapy trials in patients with advanced NSCLC, ovarian cancer, and head and neck cancer showed favorable activity.[10]

-

November 18, 2004: The U.S. Food and Drug Administration (FDA) granted regular approval for Erlotinib for the treatment of patients with locally advanced or metastatic NSCLC after the failure of at least one prior chemotherapy regimen.[2][3][5][11] This approval was based on a significant improvement in survival demonstrated in a large, randomized, placebo-controlled trial (BR.21).[12]

-

2005: The FDA expanded Erlotinib's indication for use in combination with gemcitabine for the first-line treatment of advanced pancreatic cancer.[6]

-

May 14, 2013: The FDA approved Erlotinib for the first-line treatment of patients with metastatic NSCLC whose tumors have specific EGFR mutations (exon 19 deletions or exon 21 L858R substitutions).[13] This approval was accompanied by the approval of the cobas® EGFR Mutation Test, a companion diagnostic.[13]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Erlotinib exerts its therapeutic effect by inhibiting the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (HER1/EGFR).[8][9]

-

EGFR Activation: In normal cellular processes, the binding of ligands like epidermal growth factor (EGF) to the extracellular domain of EGFR causes the receptor to dimerize. This leads to the autophosphorylation of key tyrosine residues within its intracellular kinase domain.[14][15]

-

Downstream Signaling: This phosphorylation event triggers a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[14][15][16] In many cancer cells, EGFR is overexpressed or has activating mutations, leading to constitutive signaling and uncontrolled cell growth.[4][12]

-

Erlotinib Inhibition: Erlotinib is a reversible inhibitor that competitively blocks the binding of adenosine triphosphate (ATP) to the EGFR tyrosine kinase domain.[10][14][15] By preventing ATP binding, Erlotinib inhibits receptor autophosphorylation and blocks the downstream signaling events that promote tumorigenesis.[8][16] This leads to decreased cell proliferation and increased apoptosis (programmed cell death).[16]

Synthesis of Erlotinib Hydrochloride

Several synthetic routes for Erlotinib hydrochloride have been reported. A common and efficient approach starts from 3,4-dihydroxybenzoic acid or its ethyl ester. The following outlines a representative multi-step synthesis.

Route 1: Starting from 3,4-Dihydroxybenzoic Acid [17][18]

-

O-Alkylation: 3,4-dihydroxybenzoic acid is reacted with 1-chloro-2-methoxyethane to introduce the bis(2-methoxyethoxy) side chains.[17]

-

Esterification: The resulting carboxylic acid is esterified, typically using ethanol in an acidic medium, to yield ethyl 3,4-bis(2-methoxyethoxy)benzoate.[17]

-

Nitration: The aromatic ring is nitrated to introduce a nitro group, forming ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate.[7]

-

Reduction: The nitro group is reduced to an amine. A modified, safer method uses ammonium formate as a hydrogen donor with a palladium on carbon (Pd/C) catalyst, avoiding the need for high-pressure hydrogen gas.[17][18] This yields ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[7]

-

Cyclization: The quinazolinone ring is formed by reacting the amino-benzoate with formamide and ammonium formate at high temperature.[17][19]

-

Chlorination: The hydroxyl group on the quinazolinone is converted to a chloro group using a chlorinating agent like oxalyl chloride or phosphorus oxychloride (POCl₃) to form 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[7][17]

-

Coupling and Salt Formation: The final step involves a nucleophilic substitution reaction between the 4-chloroquinazoline intermediate and 3-ethynylaniline. The reaction is typically carried out in an aqueous or alcoholic medium under acidic conditions, which directly yields Erlotinib hydrochloride as the final product.[7][17]

Quantitative Data Summary

The efficacy of Erlotinib has been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical Activity of Erlotinib

| Target / Cell Line | IC₅₀ Value | Reference |

|---|---|---|

| Purified EGFR Tyrosine Kinase | 2 nM | [20][21] |

| HN5 (Head and Neck Cancer) | 0.25 µM | - |

| A431 (Epidermoid Carcinoma) | 0.07 µM | - |

| NCI-H441 (NSCLC) | >10 µM | - |

Note: IC₅₀ values can vary based on experimental conditions. Data presented is representative.

Table 2: Summary of Key Clinical Trials for Erlotinib in NSCLC

| Trial Name | Phase | Patient Population | Key Finding | Reference |

|---|---|---|---|---|

| BR.21 | III | Advanced NSCLC, after chemotherapy failure | Erlotinib significantly prolonged overall survival (6.7 vs. 4.7 months for placebo). | [12] |

| EURTAC | III | First-line, advanced NSCLC with EGFR mutations | Erlotinib improved progression-free survival (10.4 vs. 5.2 months for chemotherapy). | [13][22] |

| SATURN | III | Maintenance therapy after first-line chemotherapy | Erlotinib reduced the risk of cancer progression by 19%. | [23] |

| TRUST | IV | Advanced NSCLC | Broadly confirmed efficacy and safety in a large patient population. |[23] |

Table 3: Common Adverse Events Associated with Erlotinib (from BR.21 Trial)

| Adverse Event | Erlotinib Arm (%) | Placebo Arm (%) | Reference |

|---|---|---|---|

| Rash (any grade) | 75 | 17 | [11] |

| Diarrhea (any grade) | 54 | 18 | [11] |

| Severe Rash (Grade 3/4) | 9 | <1 | [11] |

| Severe Diarrhea (Grade 3/4) | 6 | <1 |[11] |

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline [17]

-

Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6,7-bis(2-methoxy-ethoxy)quinazolone.

-

Reagent Addition: Add oxalyl chloride (or POCl₃) as the chlorinating agent. The reaction can be run neat or in a suitable high-boiling inert solvent.

-

Reaction: The reaction mixture is heated to reflux (temperature dependent on the specific reagents and solvents used, e.g., 80-90°C).[7] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-3 hours).

-

Work-up: After cooling to room temperature, the excess chlorinating agent is carefully quenched (e.g., by slow addition to ice water).

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.

-

Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Erlotinib against EGFR tyrosine kinase.

-

Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP (with radiolabeled ATP, e.g., [γ-³²P]ATP), Erlotinib hydrochloride stock solution, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂), and phosphocellulose paper.

-

Procedure: a. Prepare serial dilutions of Erlotinib in the kinase reaction buffer. b. In a microplate, combine the EGFR enzyme, peptide substrate, and the various concentrations of Erlotinib (or vehicle control). c. Initiate the kinase reaction by adding the ATP solution. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes). e. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. f. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. g. Measure the amount of incorporated radiolabel on the paper using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Erlotinib concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

-

Objective: To assess the cytotoxic effect of Erlotinib on a cancer cell line (e.g., A431, which overexpresses EGFR).

-

Materials: A431 cells, complete cell culture medium (e.g., DMEM with 10% FBS), Erlotinib hydrochloride, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Procedure: a. Seed A431 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Prepare serial dilutions of Erlotinib in the cell culture medium and replace the existing medium with the drug-containing medium. Include vehicle-only wells as a control. c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. d. Add MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. e. Remove the medium and add the solubilizing agent to dissolve the formazan crystals. f. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability against the log of Erlotinib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Erlotinib hydrochloride stands as a landmark achievement in the rational design of targeted cancer therapies. Its discovery was rooted in a deep understanding of the critical role of the EGFR signaling pathway in tumorigenesis. The development of efficient and scalable synthetic routes has enabled its widespread clinical use. By selectively inhibiting EGFR tyrosine kinase, Erlotinib provides a significant survival benefit for specific patient populations, particularly those with NSCLC harboring activating EGFR mutations, embodying the principles of personalized oncology. Ongoing research continues to explore its potential in other cancers and in combination with other therapeutic agents.[24]

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. researchgate.net [researchgate.net]

- 3. Erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Tarceva (erlotinib) FDA Approval History - Drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Erlotinib (Tarceva): an update on the clinical trial program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Approval summary for erlotinib for treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erlotinib in patients with advanced non-small-cell lung cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gene.com [gene.com]

- 14. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 19. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 20. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cancernetwork.com [cancernetwork.com]

- 22. cancernetwork.com [cancernetwork.com]

- 23. Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Erlotinib: recent clinical results and ongoing studies in non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Erlotinib: A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding affinity of Erlotinib to its primary target, the Epidermal Growth Factor Receptor (EGFR). Erlotinib is a crucial small-molecule inhibitor used in targeted cancer therapy, and a comprehensive understanding of its interaction with EGFR is paramount for ongoing research and the development of next-generation therapeutics. This guide details Erlotinib's mechanism of action, presents quantitative binding data, outlines key experimental protocols, and explores factors that modulate binding affinity.

Mechanism of Action: Competitive Inhibition of EGFR

Erlotinib functions as a potent and reversible inhibitor of the EGFR tyrosine kinase.[1][2] It selectively targets the intracellular tyrosine kinase domain of EGFR, competing with adenosine triphosphate (ATP) for its binding site.[3][4][5] By occupying the ATP-binding pocket, Erlotinib prevents the autophosphorylation of tyrosine residues on the receptor's cytoplasmic tail.[1][3] This blockade of phosphorylation is critical, as it halts the activation of downstream intracellular signaling cascades responsible for cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[6]

Notably, the binding affinity of Erlotinib is significantly higher for EGFR harboring activating mutations, such as exon 19 deletions or the L858R point mutation in exon 21, compared to the wild-type receptor.[2][7] This selectivity accounts for its enhanced efficacy in patients with these specific mutations.

Caption: EGFR signaling pathway and the inhibitory mechanism of Erlotinib.

Quantitative Binding Affinity and Potency Data

The interaction between Erlotinib and EGFR has been quantified using various biophysical and cell-based assays. The equilibrium dissociation constant (K D ), a measure of binding affinity, and the half-maximal inhibitory concentration (IC 50 ), a measure of functional potency, are critical parameters. A lower K D value signifies a stronger binding affinity.[8]

Table 1: Dissociation Constants (K D ) for Erlotinib-EGFR Interaction

| Parameter | Target Protein | Method | K D Value | Reference(s) |

| K D | Wild-Type EGFR | SPR | 1.97 µM | [9][10] |

| K D | Mutant EGFR | SPR | 3.12 µM | [9] |

Note: The specific mutant was not detailed in the source but was tested in the context of developing Erlotinib derivatives.

Table 2: Half-Maximal Inhibitory Concentrations (IC 50 ) of Erlotinib

| Parameter | Cell Line/System | EGFR Status | IC 50 Value | Reference(s) |

| IC 50 | Purified EGFR Kinase | Wild-Type | 2 nM | [11][12] |

| IC 50 | PC-9 | NSCLC (Exon 19 del) | 7 nM | [13] |

| IC 50 | H3255 | NSCLC (L858R) | 12 nM | [13] |

| IC 50 | HNS Cells | Head and Neck Cancer | 20 nM | [11] |

| IC 50 | A431 | Epidermoid Carcinoma | 1.53 µM | [14] |

| IC 50 | BxPC-3 | Pancreatic Cancer | 1.26 µM | [15] |

| IC 50 | AsPc-1 | Pancreatic Cancer | 5.8 µM | [15] |

| IC 50 | SKBr-3 | Breast Cancer | 3.98 µM | [14] |

| IC 50 | T47D | Breast Cancer | 9.80 µM | [14] |

Experimental Methodologies

Accurate determination of binding affinity and inhibitory activity is crucial. The following sections detail the standard protocols for the primary assays used in the study of Erlotinib.

This assay directly measures the ability of Erlotinib to inhibit the phosphorylation of a substrate by the EGFR kinase domain, allowing for the determination of IC 50 values.

Detailed Protocol:

-

Plate Preparation: 96-well plates are coated with a synthetic substrate, such as poly(Glu, Tyr) 4:1 (PGT), by overnight incubation. Excess substrate is removed, and plates are washed.[11]

-

Reaction Mixture Preparation: A kinase reaction buffer is prepared, typically containing 50 mM HEPES (pH 7.3), 125 mM NaCl, 24 mM MgCl 2 , and 0.1 mM sodium orthovanadate.[11]

-

Component Addition:

-

Affinity-purified EGFR enzyme is added to each well.

-

Serial dilutions of Erlotinib (or DMSO as a vehicle control) are added to the wells.

-

The components are incubated to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and a stimulating ligand like EGF. The reaction proceeds for a defined period (e.g., 8-20 minutes) at room temperature with constant shaking.[11]

-

Reaction Termination & Washing: The reaction is terminated by aspirating the mixture. The plate is then washed multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove ATP and unbound reagents.[11]

-

Detection:

-

An anti-phosphotyrosine antibody conjugated to an enzyme like Horseradish Peroxidase (HRP) is added to each well and incubated.[11]

-

After another wash step, a chemiluminescent or colorimetric HRP substrate is added.

-

The resulting signal, which is proportional to the extent of substrate phosphorylation, is read using a plate reader.

-

-

Data Analysis: The signal is plotted against the logarithm of Erlotinib concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC 50 value.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

SPR is a label-free biophysical technique that provides real-time kinetic data on binding events, including the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).[8][16]

Detailed Protocol:

-

Chip Preparation and Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated.

-

The target protein, EGFR, is covalently immobilized onto the sensor chip surface. A reference channel is typically prepared (e.g., deactivated or with a control protein) to subtract non-specific binding.

-

-

Analyte Preparation: Erlotinib (the analyte) is prepared in a series of precise concentrations in a suitable running buffer.

-

Binding Measurement (Association): Each concentration of Erlotinib is injected and flows over the immobilized EGFR. The binding of Erlotinib to EGFR causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal.[17]

-

Dissociation Measurement: After the injection of Erlotinib, running buffer is flowed over the chip. The dissociation of the Erlotinib-EGFR complex is monitored as a decrease in the RU signal over time.[17]

-

Regeneration: A specific regeneration solution is injected to remove all bound Erlotinib from the EGFR surface, preparing it for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) for each concentration are corrected using the reference channel data. Kinetic parameters (k a and k d ) are determined by fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir). The K D is then calculated as the ratio of k d /k a .[17]

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Factors Influencing Erlotinib Binding Affinity

The clinical efficacy of Erlotinib is intimately linked to the mutational status of the EGFR gene.

-

Activating Mutations: As previously mentioned, mutations like exon 19 deletions and L858R increase the affinity of Erlotinib for the EGFR kinase domain, making tumors with these mutations particularly sensitive to the drug.[7][18]

-

Resistance Mutations: The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation.[19] This substitution of threonine with a bulkier methionine residue at position 790 is believed to increase the affinity of the kinase pocket for ATP, allowing ATP to more effectively outcompete Erlotinib for binding, thereby reducing the drug's inhibitory effect.[7][18][20]

While initially thought to bind exclusively to the active conformation of the EGFR kinase domain, subsequent computational and crystallographic studies have demonstrated that Erlotinib can bind to both the active and inactive conformations with similar affinities.[21][22] This finding complicates models that suggest Erlotinib's mechanism relies solely on stabilizing the active state and has significant implications for its use in different EGFR-mutated cancers.

References

- 1. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 4. medscape.com [medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]

- 13. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Intrinsic Resistance to EGFR-Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small Cell Lung Cancer: Differences and Similarities with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Erlotinib in Preclinical Animal Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetics of erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in key preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on erlotinib's absorption, distribution, metabolism, and excretion (ADME), details common experimental methodologies, and visualizes the underlying biological and experimental processes.

Introduction to Erlotinib

Erlotinib (marketed as Tarceva®) is a small-molecule inhibitor of the HER1/EGFR tyrosine kinase.[1][2][3] By reversibly binding to the ATP-binding site of the EGFR's intracellular domain, erlotinib prevents the autophosphorylation of tyrosine residues, which in turn blocks downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[4][5][6] Dysregulation of the EGFR signaling pathway is a key factor in the progression of several solid tumors, making it a critical target for anticancer therapies.[1][7] Preclinical studies in various animal models are fundamental to understanding the pharmacokinetic profile of erlotinib, which helps in predicting its efficacy and safety in humans.

Pharmacokinetics of Erlotinib in Preclinical Models

The pharmacokinetic profile of erlotinib has been characterized in several preclinical species, primarily rats and mice. These studies are crucial for determining key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Data Summary Tables

The following tables summarize quantitative pharmacokinetic data for erlotinib following oral administration in rats and mice from various studies.

Table 1: Pharmacokinetic Parameters of Erlotinib in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | t½ (h) | Study Reference |

| 10 | 1238.1 ± 116.3 | 1.1 ± 0.3 | 7415.5 ± 786.4 | - | Quercetin Co-administration Study[8] |

| 6 | - | - | - | ≤ 8 | Dosing Regimen Study[9] |

Note: Data can vary based on the specific strain of rat, formulation, and analytical method used.

Table 2: Pharmacokinetic Parameters of Erlotinib in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | t½ (h) | Animal Model | Study Reference |

| 30 | 17272.59 ± 640.80 | 0.29 ± 0.09 | 84784.69 ± 3209.24 | 6.08 ± 0.59 | SCID Mice | Meloxicam/Metformin Co-administration Study[10] |

| - | - | - | 17957 h·ng/mL (erlotinib alone) | - | Wild-type & CYP3A4 transgenic | BAS 100 Co-administration Study[11] |

| - | - | - | 37953 h·ng/mL (with BAS 100) | - | Wild-type & CYP3A4 transgenic | BAS 100 Co-administration Study[11] |

Note: SCID (Severe Combined Immunodeficient) mice are often used in xenograft studies. Pharmacokinetic parameters can be influenced by the co-administration of other drugs.

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate assessment of erlotinib's pharmacokinetics. Below are detailed methodologies for key experiments.

Animal Models

-

Species: Sprague-Dawley or Wistar rats and BALB/c or SCID mice are commonly used.[8][10][12]

-

Health Status: Animals are typically healthy, male, and within a specific weight range to ensure consistency.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water. A fasting period (e.g., 12 hours) is often implemented before drug administration.

Drug Administration

-

Formulation: For oral administration, erlotinib is often dissolved or suspended in a vehicle such as a solution of sodium carboxymethylcellulose (0.3% w/v) and Tween 80 (0.1% v/v) in saline.[13]

-

Route of Administration: Oral gavage is the most common route for preclinical studies to mimic the clinical use of erlotinib.[9][12][13]

-

Dosage: Doses in preclinical studies can range from 4 mg/kg to 100 mg/kg, depending on the study's objective (e.g., single-dose pharmacokinetics vs. efficacy in tumor models).[12][13]

Blood Sample Collection

-

Time Points: Blood samples (approximately 0.25-0.3 mL) are collected at multiple time points post-dosing to accurately profile the drug's concentration curve. Typical time points include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[8][10]

-

Method: Samples are collected via methods such as tail vein puncture or from the retro-orbital plexus into heparinized tubes.[8][10]

-

Plasma Preparation: The collected blood is immediately centrifuged (e.g., at 4000-5000 rpm for 8-10 minutes) to separate the plasma, which is then stored at -20°C or -80°C until analysis.[8][10]

Bioanalytical Method: LC-MS/MS

The quantification of erlotinib and its primary active metabolite, OSI-420, in plasma is most commonly performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15][16][17]

-

Sample Preparation: Protein precipitation is a common method for extracting erlotinib from plasma. This involves adding a cold organic solvent like methanol (often containing a deuterated internal standard like erlotinib-d6) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[14] Alternatively, liquid-liquid extraction may be used.[15][16]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Waters XBridge C18, HyPurity C18) is typically used for separation.[15][17]

-

Mobile Phase: A gradient elution is often employed, using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[14][15]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for erlotinib (e.g., m/z 394.2 > 278.1) and the internal standard (e.g., erlotinib-d6, m/z 400.4 > 278.1).[15][18]

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[14][15]

Visualizations: Signaling Pathways and Workflows

Erlotinib's Mechanism of Action: EGFR Signaling Pathway

Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Ligand binding to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine kinase domains, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[19][20][21] Erlotinib competitively inhibits the ATP binding pocket of the tyrosine kinase domain, blocking this entire cascade.[22][23]

Caption: Mechanism of Erlotinib action on the EGFR signaling pathway.

Experimental Workflow for Preclinical Pharmacokinetic Study

The process of conducting a preclinical pharmacokinetic study involves several distinct stages, from initial animal preparation to final data analysis. This workflow ensures that data is collected systematically and is of high quality.

Caption: Typical workflow for a preclinical erlotinib PK study.

References

- 1. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Erlotinib Mechanism of Action in Non-Small Cell Lung Cancer (NSCLC) | BioRender Science Templates [biorender.com]

- 7. cancernetwork.com [cancernetwork.com]

- 8. e-century.us [e-century.us]

- 9. Effect of intermittent dosing regimens of erlotinib on methylnitrosourea-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical Testing of Erlotinib in a Transgenic Alveolar Rhabdomyosarcoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]

- 16. A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study [jcps.bjmu.edu.cn]

- 17. Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Navigating the Labyrinth of Erlotinib Resistance: A Technical Guide to Acquired Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has represented a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations. Despite initial dramatic responses, the majority of patients inevitably develop acquired resistance, posing a significant clinical challenge. This guide provides an in-depth exploration of the core molecular pathways that drive acquired resistance to Erlotinib. We will delve into the genetic and signaling alterations that empower cancer cells to evade EGFR inhibition, present key experimental methodologies for studying these phenomena, and offer a quantitative overview of the prevalence of these resistance mechanisms.

Core Mechanisms of Acquired Erlotinib Resistance

Acquired resistance to Erlotinib is a multifaceted process involving a variety of molecular alterations. These can be broadly categorized into three main groups: secondary mutations in the EGFR gene, amplification of alternative receptor tyrosine kinases (RTKs), and activation of bypass signaling pathways.

Secondary EGFR Mutations: The T790M "Gatekeeper" Mutation

The most prevalent mechanism of acquired resistance is the emergence of a secondary mutation in the EGFR kinase domain, with the T790M mutation in exon 20 accounting for approximately 50-60% of cases.[1][2] This mutation, often referred to as the "gatekeeper" mutation, involves the substitution of a threonine residue with a bulkier methionine at position 790. This steric hindrance is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of Erlotinib's competitive inhibition.[2]

Amplification of Alternative Receptor Tyrosine Kinases

Cancer cells can circumvent EGFR blockade by amplifying other RTKs, which then assume the role of the primary driver of downstream signaling.

Amplification of the MET proto-oncogene is a well-established mechanism of Erlotinib resistance, occurring in approximately 5-22% of resistant cases.[1] Increased MET expression leads to the activation of ERBB3 (HER3), which subsequently activates the PI3K/AKT and MAPK signaling pathways, effectively bypassing the need for EGFR signaling.[3]

Activation of Bypass Signaling Pathways

In some instances, resistance is driven by the activation of parallel signaling cascades that are independent of EGFR.

Activation of the IGF-1R pathway has been identified as a key bypass mechanism.[4] Increased IGF-1R signaling can sustain the activation of critical downstream pathways like PI3K/AKT and MAPK, rendering the cells insensitive to EGFR inhibition.[4]

Overexpression and activation of the AXL receptor tyrosine kinase have also been implicated in Erlotinib resistance. AXL can activate downstream signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of EGFR.

The FGF/FGFR signaling axis can also contribute to Erlotinib resistance. Upregulation of FGFs or their receptors can lead to the activation of downstream pathways, including the MAPK and PI3K/AKT cascades, promoting cell survival in the presence of Erlotinib.

Quantitative Data on Erlotinib Resistance

The following tables summarize key quantitative data related to acquired Erlotinib resistance, providing a comparative overview of the prevalence of different resistance mechanisms and the impact on drug sensitivity.

Table 1: Prevalence of Acquired Erlotinib Resistance Mechanisms in NSCLC

| Resistance Mechanism | Prevalence (%) | Reference |

| EGFR T790M Mutation | 50 - 60% | [1][2] |

| MET Amplification | 5 - 22% | [1] |

| HER2 Amplification | 12% | [2] |

| PIK3CA Mutations | ~5% | [4] |

| BRAF Mutations | Rare | |

| Small Cell Lung Cancer Transformation | ~3% | [1] |

Table 2: Erlotinib IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Resistance Mechanism | Erlotinib IC50 (nM) - Sensitive | Erlotinib IC50 (nM) - Resistant | Reference |

| HCC827 | Exon 19 Deletion | - | 6.5 - 22.0 | 197.32 | [5] |

| PC-9 | Exon 19 Deletion | - | 7 | 165 (PC-9ER) | [6] |

| H3255 | L858R | - | 12 | - | [6] |

| NCI-H1975 | L858R + T790M | T790M Mutation | - | 4,300 | [7] |

| A549 | Wild-Type | - | >10,000 | >100,000 (A549/ER) | [8] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Erlotinib resistance and a general workflow for generating and characterizing resistant cell lines.

Caption: EGFR signaling in Erlotinib-sensitive cells.

Caption: Key molecular pathways of acquired Erlotinib resistance.

Caption: Workflow for generating and characterizing Erlotinib-resistant cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Erlotinib resistance.

Generation of Erlotinib-Resistant NSCLC Cell Lines

Objective: To establish NSCLC cell lines with acquired resistance to Erlotinib for in vitro studies.

Protocol:

-

Cell Seeding: Plate parental NSCLC cells (e.g., HCC827, PC-9) in appropriate culture medium.

-

Initial Erlotinib Exposure: Once cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of Erlotinib (typically starting at the IC10 or IC20 value for the parental line).

-

Stepwise Dose Escalation: Culture the cells in the presence of Erlotinib, gradually increasing the concentration in a stepwise manner (e.g., doubling the concentration every 2-4 weeks) as the cells adapt and resume proliferation. This process can take several months.[8][9]

-

Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of Erlotinib (e.g., 1-10 µM), single-cell cloning can be performed to isolate individual resistant clones.

-

Maintenance of Resistant Lines: Maintain the established resistant cell lines in culture medium containing a constant, high concentration of Erlotinib to ensure the stability of the resistant phenotype.

MTT Assay for IC50 Determination

Objective: To quantify the concentration of Erlotinib required to inhibit the growth of NSCLC cells by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[10]

-

Drug Treatment: Prepare serial dilutions of Erlotinib in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate the plates for 72 hours.[10]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Plot the percentage of cell viability against the log of the Erlotinib concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To detect the expression and phosphorylation status of key proteins in the EGFR signaling pathway (e.g., EGFR, MET, AKT, ERK).

Protocol:

-

Cell Lysis: Treat cells as required and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.[10]

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-EGFR, anti-total-EGFR) overnight at 4°C.[10]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Quantitative PCR (qPCR) for MET Gene Amplification

Objective: To quantify the copy number of the MET gene to assess for amplification.

Protocol:

-

Genomic DNA Extraction: Isolate genomic DNA from cell lines or tumor tissue using a commercially available kit.

-

qPCR Reaction Setup: Prepare a qPCR reaction mixture containing genomic DNA, primers and a probe specific for the MET gene, and a reference gene (e.g., RNase P).

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument.

-

Data Analysis: Determine the MET gene copy number by comparing the Ct value of the MET gene to the reference gene, using the ΔΔCt method. An increased ratio of MET to the reference gene in the resistant sample compared to the sensitive control indicates gene amplification.

Conclusion

Acquired resistance to Erlotinib is a complex and dynamic process driven by a diverse array of molecular mechanisms. A thorough understanding of these pathways, from the prevalent T790M mutation to the activation of various bypass signaling cascades, is paramount for the development of next-generation therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to investigate and ultimately overcome Erlotinib resistance, with the goal of improving outcomes for patients with NSCLC. The continued exploration of these resistance mechanisms will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Analysis of Erlotinib's Interaction with the EGFR Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions between the tyrosine kinase inhibitor Erlotinib and the epidermal growth factor receptor (EGFR) kinase domain. This document outlines the quantitative binding data, detailed experimental methodologies, and key signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to EGFR and Erlotinib

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a frequent driver in various epithelial cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2]

Erlotinib is a potent and selective small-molecule inhibitor of the EGFR tyrosine kinase.[2][4] It competitively and reversibly binds to the ATP-binding site within the intracellular kinase domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades.[2][4] This action can lead to cell stasis and apoptosis in EGFR-dependent tumor cells.[4][5]

Quantitative Analysis of Erlotinib-EGFR Binding

The binding affinity of Erlotinib to the EGFR kinase domain has been quantified using various biochemical and biophysical assays. The following table summarizes key quantitative data from the literature, including IC50, Kd, and Ki values, which are critical for understanding the potency and selectivity of Erlotinib.

| Parameter | Value | EGFR Status | Method | Cell Line/System | Reference |

| IC50 | 2 nM | Wild-Type | Kinase Assay | Recombinant EGFR | [1] |

| IC50 | 20 nM | Wild-Type | Cell-based Assay | HNS Cells | [6] |

| IC50 | 260 nM | Wild-Type | Cell Proliferation Assay | EGFR-expressing cells | [7] |

| IC50 | 1.4 µM | HER2 (in absence of EGFR) | Cell Proliferation Assay | EGFR-H2 cells | [7] |

| IC50 | 29 nM - >20 µM | Various NSCLC mutants | Cell Growth Assay | A549, H322, H3255, etc. | [6] |

| Kd | 1.97 x 10⁻⁶ M (1.97 µM) | Wild-Type | Surface Plasmon Resonance | Immobilized EGFR | [8] |

| Binding Energy | -10.7 kcal/mol | Wild-Type | Molecular Docking | In silico model | [9] |

Note: IC50, Kd, and Ki values can vary depending on the specific experimental conditions, including the assay type, substrate concentrations, and the specific form of the EGFR protein (wild-type vs. mutant, full-length vs. kinase domain).

Structural Basis of Erlotinib Binding

X-ray crystallography studies have provided detailed insights into the molecular interactions between Erlotinib and the EGFR kinase domain. Erlotinib binds to the ATP-binding pocket located between the N- and C-terminal lobes of the kinase domain.[10]

A key interaction is a hydrogen bond formed between the N1 atom of the quinazoline ring of Erlotinib and the backbone amide of Methionine 769 in the hinge region of the EGFR kinase domain.[11] This interaction is crucial for the anchoring of Erlotinib in the active site. Additionally, hydrophobic interactions between the anilino-quinazoline core of Erlotinib and hydrophobic residues in the ATP-binding pocket further stabilize the complex.

Interestingly, computational and crystallographic studies have demonstrated that Erlotinib can bind to both the active and inactive conformations of the EGFR kinase domain with similar affinities.[11][12] This finding challenges the earlier notion that Erlotinib and similar inhibitors are strictly conformationally selective.[11] The ability to bind to the inactive conformation may have significant implications for its clinical efficacy in cancers with different EGFR mutations.[11][13]

The crystal structure of the inactive EGFR tyrosine kinase domain in complex with Erlotinib has been solved at a resolution of 2.75 Å (PDB ID: 4HJO).[13] This structure provides a detailed view of the binding mode of Erlotinib to the inactive state of the enzyme.

EGFR Signaling and Inhibition by Erlotinib

EGFR activation initiates a cascade of downstream signaling pathways that are central to cancer cell proliferation and survival. Upon ligand binding and dimerization, EGFR undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of key signaling pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[5][14]

-

PI3K-Akt-mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation, and its suppression can lead to increased apoptosis.[15]

-

JAK/STAT Pathway: This pathway is also involved in cell proliferation and survival.[5]

Erlotinib, by inhibiting EGFR autophosphorylation, effectively blocks the activation of these downstream pathways.[5][14][15] This leads to a reduction in cell proliferation and an induction of apoptosis in EGFR-dependent cancer cells.[5][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural and functional analysis of Erlotinib's interaction with EGFR.

EGFR Kinase Assay (Biochemical IC50 Determination)

This protocol outlines a general method for determining the in vitro inhibitory activity of Erlotinib against the EGFR kinase domain.

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[16]

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)[16]

-

Erlotinib (dissolved in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[16][17]

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Erlotinib in DMSO.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[16]

-

Add 2 µL of recombinant EGFR enzyme solution to each well.[16]

-

Add 2 µL of a mixture containing the peptide substrate and ATP to initiate the kinase reaction.[16]

-

Incubate the plate at room temperature for 60 minutes.[16]

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[16][17]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[16][17]

-

Record the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Erlotinib concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between Erlotinib and EGFR.[9][18]

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant EGFR

-

Erlotinib solutions of varying concentrations

-

Running buffer (e.g., HBS-EP)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilize the recombinant EGFR onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of Erlotinib solutions at different concentrations in the running buffer.

-

Inject the Erlotinib solutions sequentially over the EGFR-immobilized surface, followed by a dissociation phase with running buffer.

-

Record the sensorgrams, which show the change in response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography of the EGFR-Erlotinib Complex